molecular formula C22H22N2O4 B11383234 3-{1-[(4-Methoxy-phenylcarbamoyl)-methyl]-5-phenyl-1H-pyrrol-2-yl}-propionic acid

3-{1-[(4-Methoxy-phenylcarbamoyl)-methyl]-5-phenyl-1H-pyrrol-2-yl}-propionic acid

Cat. No.: B11383234
M. Wt: 378.4 g/mol
InChI Key: JUOAWQDUJXKCCD-UHFFFAOYSA-N
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Description

3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methoxyphenylcarbamoyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxyphenylcarbamoyl Group: This step involves the reaction of the pyrrole derivative with 4-methoxyphenyl isocyanate under controlled conditions to form the carbamoyl group.

    Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme mechanisms or receptor-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form hydrogen bonds with active site residues, while the phenyl and methoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar in structure but lacks the pyrrole and phenyl groups.

    4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but differs in the functional groups attached.

    Phenylboronic acid: Contains the phenyl group but lacks the pyrrole and methoxyphenyl groups.

Uniqueness

3-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-PHENYL-1H-PYRROL-2-YL)PROPANOIC ACID is unique due to the combination of its pyrrole ring, methoxyphenylcarbamoyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

3-[1-[2-(4-methoxyanilino)-2-oxoethyl]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H22N2O4/c1-28-19-11-7-17(8-12-19)23-21(25)15-24-18(10-14-22(26)27)9-13-20(24)16-5-3-2-4-6-16/h2-9,11-13H,10,14-15H2,1H3,(H,23,25)(H,26,27)

InChI Key

JUOAWQDUJXKCCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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